![molecular formula C12H9Cl2NO3 B280006 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide, also known as DFMC, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. DFMC is a member of the furan carboxamide family and has a molecular formula of C12H8Cl2NO3.
Wirkmechanismus
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide is not fully understood. However, it is believed that this compound inhibits the growth and replication of microorganisms by interfering with their metabolic processes. This compound has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms. This compound has also been found to be effective against biofilms, which are communities of microorganisms that are resistant to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, which makes it readily available for use in experiments. This compound has also been found to be effective against a wide range of microorganisms, which makes it useful for studying the effects of antimicrobial agents.
However, there are also some limitations to using this compound in lab experiments. This compound has been found to be cytotoxic at high concentrations, which limits its use in certain experiments. Additionally, this compound has been found to be unstable in aqueous solutions, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide. One area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of the mechanism of action of this compound, which can provide insight into its antimicrobial properties.
Furthermore, future research can focus on the development of new derivatives of this compound, which can have improved antimicrobial properties and reduced cytotoxicity. Finally, research can focus on the use of this compound in combination with other antimicrobial agents, which can increase its effectiveness against microorganisms.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to possess antimicrobial, antifungal, and antiviral properties and has been effective against a wide range of microorganisms. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Future research can focus on the development of new synthetic methods for this compound, investigation of its mechanism of action, development of new derivatives, and use in combination with other antimicrobial agents.
Synthesemethoden
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide is synthesized through a multistep process, which involves the reaction of 2,5-dichlorophenol with furan-2-carboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form this compound. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide has been extensively researched for its potential use in various scientific applications. It has been shown to possess antimicrobial, antifungal, and antiviral properties. This compound has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to be effective against fungi and viruses.
Eigenschaften
Molekularformel |
C12H9Cl2NO3 |
|---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO3/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H2,15,16) |
InChI-Schlüssel |
BJMJCZNXRNHSHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)
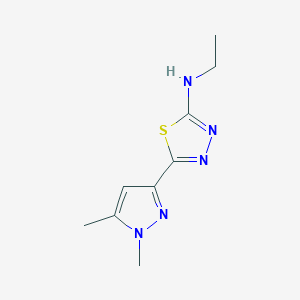
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
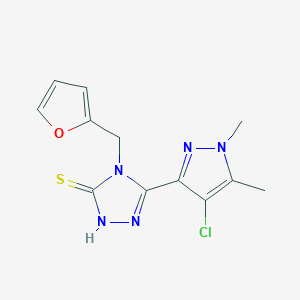
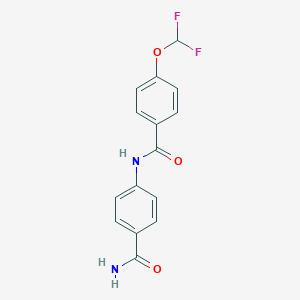
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
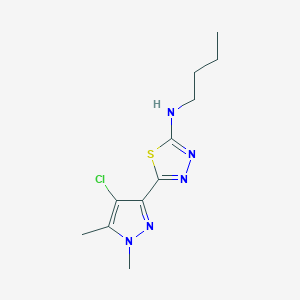
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
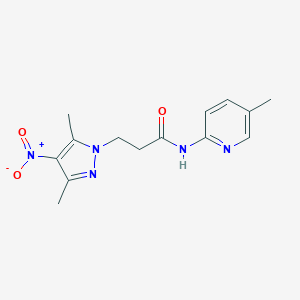
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
